molecular formula C12H14N4O2 B1525461 6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine CAS No. 1315368-32-1

6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine

Cat. No. B1525461
M. Wt: 246.27 g/mol
InChI Key: CVQHKIDIDQIVKM-UHFFFAOYSA-N
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Description

  • IUPAC Name : 6-[(Piperazin-1-yl)carbonyl]-1H-indole

Molecular Structure Analysis

The molecular structure of 6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine consists of an indole core with a piperazinyl carbonyl group attached. The benzoxazol-2-amine moiety contributes to its overall structure .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 173-176°C .
  • Spectral Data : UV absorption maxima at 240.4 nm .

Scientific Research Applications

Antimicrobial Activities

Some novel derivatives, including 6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine, have been synthesized and screened for their antimicrobial activities. Some of these compounds have shown good to moderate activities against various test microorganisms (Bektaş et al., 2007).

Central Pharmacological Activity

Piperazine derivatives, including 6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine, are known for their central pharmacological activity, primarily involving the activation of the monoamine pathway. They have been researched for various central therapeutic applications such as antipsychotic, antidepressant, and anxiolytic applications (Brito et al., 2018).

Carbon Dioxide Capture

Piperazine compounds, including derivatives like 6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine, have been studied in the context of carbon dioxide (CO2) capture. They offer resistance to thermal degradation and oxidation, which is advantageous for absorption/stripping processes in CO2 capture systems (Freeman et al., 2010).

Luminescent Properties and Photo-induced Electron Transfer

Piperazine substituted naphthalimide model compounds, similar to 6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine, have been synthesized and studied for their luminescent properties and photo-induced electron transfer (PET) processes. These properties are significant in the context of fluorescent probes and molecular electronics (Gan et al., 2003).

Safety And Hazards

As with any chemical compound, safety precautions should be followed during handling. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

(2-amino-1,3-benzoxazol-6-yl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c13-12-15-9-2-1-8(7-10(9)18-12)11(17)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVQHKIDIDQIVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC3=C(C=C2)N=C(O3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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